(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral amino acid derivative characterized by its unique cyclopropyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Formation of the carboxylic acid group: This can be done through oxidation reactions, where primary alcohols or aldehydes are oxidized to carboxylic acids.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for acylation or dicyclohexylcarbodiimide (DCC) for amide formation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its unique binding properties, influencing the compound’s activity and selectivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
®-Mandelic acid: Another chiral amino acid derivative with applications in drug synthesis.
®-Alpha lipoic acid: Known for its antioxidant properties and use in medical research.
Uniqueness
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of molecules with specific chiral configurations and biological activities .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
WTSMQDGZFPWJOU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1CC1)N)C(=O)O |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.